endo-Norbornene-cis-5,6-dicarboxylic acid
Description
endo-Norbornene-cis-5,6-dicarboxylic acid is an organic compound known for its unique bicyclic structure. It is a colorless crystalline solid that is often used in various chemical reactions and industrial applications. The compound is derived from norbornene, a bicyclic hydrocarbon, and contains two carboxylic acid groups positioned in a cis configuration on the 5 and 6 carbon atoms of the norbornene ring.
Properties
CAS No. |
3853-88-1 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5?,6-,7+/m1/s1 |
InChI Key |
NIDNOXCRFUCAKQ-ZUMNNYEFSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@H]2C=CC1[C@@H]([C@@H]2C(=O)O)C(=O)O |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
cis-5-Norborene-endo-2,3-dicarboxylic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-Norbornene-cis-5,6-dicarboxylic acid is typically synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene, such as cyclopentadiene, with a dienophile, such as maleic anhydride. The reaction is stereospecific, meaning that the cis configuration of the reactants is retained in the product .
The reaction conditions generally involve heating the reactants to facilitate the cycloaddition. For example, cyclopentadiene is often freshly cracked from its dimer, dicyclopentadiene, and then reacted with maleic anhydride under controlled temperatures to yield endo-Norbornene-cis-5,6-dicarboxylic anhydride. This anhydride can then be hydrolyzed in water to form the desired dicarboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
endo-Norbornene-cis-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or esters .
Scientific Research Applications
endo-Norbornene-cis-5,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which endo-Norbornene-cis-5,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in medicinal applications, the compound and its derivatives can interact with DNA and proteins, leading to apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific derivative and its mode of action .
Comparison with Similar Compounds
Similar Compounds
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: A closely related compound that is often used as an intermediate in the synthesis of endo-Norbornene-cis-5,6-dicarboxylic acid.
Norcantharidin: Another norbornene derivative with significant biological activity, particularly in cancer treatment.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two carboxylic acid groups in a cis configuration. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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